molecular formula C18H19N3O2 B2721173 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 565209-25-8

2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B2721173
CAS No.: 565209-25-8
M. Wt: 309.369
InChI Key: HVVSKJJDJYOLMQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is an organic compound of significant interest in chemical and pharmaceutical research due to its complex structure and diverse reactivity. This compound contains a dihydroquinoline moiety linked to an acetohydrazide group through an imine bond, which endows it with unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes

  • Step 1: Synthesis of 3,4-Dihydroquinoline

    • The initial step involves the reduction of quinoline using catalytic hydrogenation or chemical reduction methods (e.g., using sodium borohydride in ethanol) to produce 3,4-dihydroquinoline.

  • Step 2: Formation of Hydrazone

    • The 3,4-dihydroquinoline is then reacted with hydrazine hydrate under reflux conditions to yield the intermediate hydrazide.

  • Step 3: Condensation Reaction

    • Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde in an ethanol solvent, under acidic or basic conditions, to form 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide.

Industrial Production Methods

In industrial settings, the synthesis might be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process may involve continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones.

  • Reduction: : Reduction reactions can occur at the imine bond, converting it to an amine.

  • Substitution: : Nucleophilic substitution at the quinoline ring can introduce various functional groups, potentially altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or ceric ammonium nitrate.

  • Reduction: : Sodium borohydride or hydrogen gas with a metal catalyst.

  • Substitution: : Halogenating agents like N-bromosuccinimide for introducing halogens.

Major Products Formed

  • Oxidation: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)quinone]acetohydrazide.

  • Reduction: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(2-hydroxyphenyl)methylamine]acetohydrazide.

Scientific Research Applications

2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has garnered attention in various scientific fields:

  • Chemistry: : Used as a ligand in coordination chemistry and catalysts in organic synthesis.

  • Biology: : Exhibits potential as a pharmacophore in drug development, with studies exploring its antimicrobial, antiviral, and anticancer activities.

  • Medicine: : Investigated for therapeutic applications due to its bioactivity, particularly in targeting specific enzymes or receptors.

  • Industry: : Employed in the development of novel materials and compounds for industrial processes.

Mechanism of Action

The compound's mechanism of action often involves interaction with biomolecular targets:

  • Molecular Targets: : Enzymes like kinases, proteases, or specific receptors involved in cell signaling pathways.

  • Pathways Involved: : Can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline derivatives: : Similar in structure but may lack the hydrazide or hydroxyphenyl groups.

  • Hydrazones: : Compounds with hydrazone linkages but different aromatic rings.

Uniqueness

2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its combined dihydroquinoline and hydrazone functionalities, which contribute to its unique reactivity and bioactivity, making it a versatile compound for various applications.

Biological Activity

The compound 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a hybrid organic molecule that incorporates a quinoline moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O3 , with a molecular weight of approximately 339.395 g/mol . The structural features include a hydrazide functional group linked to a dihydroquinoline core and a substituted phenolic group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit notable anticancer properties. For instance, tetrahydroquinoline derivatives have shown effectiveness against multiple cancer cell lines, including prostate and breast cancer cells, with varying degrees of antiproliferative effects depending on structural modifications .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
  • Antimicrobial Effects : Compounds containing quinoline structures are often evaluated for their antimicrobial properties. Preliminary studies suggest that derivatives similar to the target compound may possess antibacterial and antifungal activities .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, as suggested by studies on similar compounds where structural modifications influenced cellular responses .
  • Reactive Oxygen Species (ROS) Modulation : Its antioxidant capacity may be linked to the modulation of ROS levels within cells, thereby protecting against oxidative damage and enhancing cell survival under stress conditions .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Activity Study : A study on tetrahydroquinoline derivatives demonstrated that specific substitutions at the phenyl ring significantly influenced anticancer efficacy. For example, compounds with unsubstituted phenyl rings exhibited stronger antiproliferative effects compared to those with electron-donating or withdrawing groups .
  • Antioxidant Assessment : In evaluating antioxidant properties using DPPH assays, certain derivatives showed effective radical scavenging abilities at low concentrations, indicating their potential as therapeutic agents in oxidative stress management .
  • Molecular Docking Studies : Computational studies have revealed potential binding interactions between similar compounds and key enzymes involved in cancer progression, suggesting that structural features play a crucial role in their bioactivity .

Data Tables

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Quinoline AContains a quinoline ringAnticancerEffective against multiple cancer types
Hydroxyquinoline BHydroxylated quinolineAntioxidantEnhanced radical scavenging ability
Tetrazole CContains a tetrazole ringAntimicrobialMimics carboxylic acids

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-10-4-2-7-15(17)12-19-20-18(23)13-21-11-5-8-14-6-1-3-9-16(14)21/h1-4,6-7,9-10,12,22H,5,8,11,13H2,(H,20,23)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVSKJJDJYOLMQ-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.